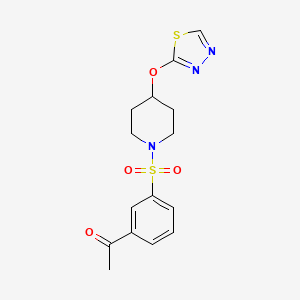

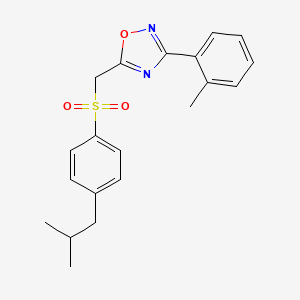

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Researchers have developed methods for synthesizing various substituted benzamides, including tetrahydroquinolinyl benzamides, which are structurally related to 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These methods involve reactions under specific conditions to create diverse compounds for further study (Chau, Saegusa, & Iwakura, 1982).

Pharmacological Research

- Research on compounds structurally similar to this compound has shown potential pharmacological applications. For instance, certain benzamide analogues have been evaluated for their affinity to sigma-2 receptors, which are relevant in understanding various pharmacological effects (Xu et al., 2005).

Antitumor Applications

- Studies have synthesized and evaluated various quinazolinone derivatives for their antitumor activity. Such research is significant in the context of developing new anticancer drugs and understanding the role of similar compounds in inhibiting tumor growth (Al-Suwaidan et al., 2016).

Chemical Synthesis and Catalysis

- Innovative methods for the synthesis of polycyclic amides from benzamides and alkynes, involving oxidative C-H activation, have been developed. This research contributes to the broader field of chemical synthesis and the creation of complex molecules, potentially including compounds like this compound (Song et al., 2010).

Medicinal Chemistry

- The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, related to the structure of this compound, demonstrate the ongoing efforts to improve drug solubility and potency in medicinal chemistry (Bavetsias et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with non-receptor tyrosine-protein kinases . These kinases play a crucial role in many key processes linked to cell growth and survival, such as cytoskeleton remodeling in response to extracellular stimuli and cell motility .

Mode of Action

It can be inferred that the compound may interact with its targets, possibly non-receptor tyrosine-protein kinases, leading to changes in cell growth and survival processes .

Biochemical Pathways

Compounds that interact with non-receptor tyrosine-protein kinases can influence various cellular pathways, including those related to cell growth, survival, and motility .

Result of Action

Based on its potential interaction with non-receptor tyrosine-protein kinases, it can be inferred that the compound may influence cell growth and survival .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide at different dosages in animal models have not been studied yet

Propiedades

IUPAC Name |

3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-22-18-9-8-17(13-15(18)7-10-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGHWXNFCQSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)

![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)

![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)

![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)